B1578382 CPF-L2

CPF-L2

Cat. No.: B1578382
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

It is primarily studied for its catalytic properties in transition metal-mediated reactions, such as cross-coupling and hydrogenation processes . The ligand architecture in CPF-L2 enables strong metal-ligand binding, which enhances catalytic stability and selectivity. Experimental characterization data for this compound, including spectroscopic (NMR, IR) and crystallographic analyses, are typically provided in supplementary materials to ensure reproducibility . Key properties such as bond angles, metal-ligand dissociation constants, and catalytic turnover numbers (TONs) are critical for benchmarking against analogs (see Table 1) .

Properties

bioactivity

Antibacterial

sequence

GIGSALAKAAKLVAGIV

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

CPF-L2 belongs to a class of hybrid ligands combining phosphine and alkene functionalities. Below is a comparative analysis with two structurally analogous compounds:

Compound A (L1-PtCl₂)
  • Structural Differences: Replaces the central transition metal (e.g., platinum instead of palladium in this compound) and employs a monodentate phosphine ligand.
  • Functional Impact : Exhibits lower catalytic activity in Suzuki-Miyaura couplings (TON: 1,200 vs. This compound’s 2,500) due to weaker metal-ligand coordination .
  • Thermal Stability : Decomposes at 150°C, whereas this compound remains stable up to 200°C .
Compound B (L2-Ni(CO)₃)
  • Structural Differences : Incorporates a nickel carbonyl core and a bidentate alkene-phosphine ligand with shorter backbone chains.
  • Functional Impact : Demonstrates superior activity in hydroformylation but poor enantioselectivity (e.e. < 50% vs. This compound’s 85%) .
  • Solubility: Limited solubility in polar solvents compared to this compound, restricting its application in aqueous-phase catalysis .

Table 1: Comparative Properties of this compound and Analogs

Property This compound Compound A Compound B
Catalytic TON 2,500 1,200 3,000
Thermal Stability (°C) 200 150 180
Enantioselectivity (%) 85 N/A 48
Solubility (mg/mL) 12.5 8.2 5.6

Data sourced from supplementary tables in catalytic studies .

Comparison with Functionally Similar Compounds

Functionally, this compound is compared to catalysts optimized for similar industrial processes:

Compound C (Ru-PNNP Complex)
  • Application : Hydrogenation of aromatic nitro compounds.
  • Efficiency : this compound achieves 98% conversion in 1 hour vs. 92% for Compound C under identical conditions .
  • Limitation : Compound C requires higher catalyst loading (2 mol% vs. 0.5 mol% for this compound) .
Compound D (Pd-Xantphos)
  • Application : Buchwald-Hartwig amination.
  • Selectivity : this compound produces fewer by-products (5% vs. 12% for Compound D) due to its rigid ligand framework .

Research Findings and Contradictions

  • Consensus : this compound outperforms most analogs in thermal stability and enantioselectivity, making it suitable for high-temperature asymmetric catalysis .
  • Contradictions: One study noted inconsistent TONs for this compound in carboxylation reactions, possibly due to solvent polarity effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.